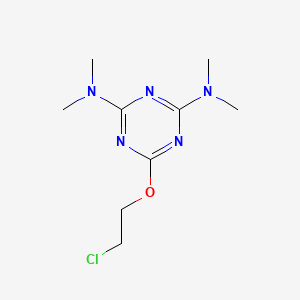
6-(2-chloroethoxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family It is characterized by the presence of a chloroethoxy group and multiple methyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroethanol and cyanuric chloride.
Reaction with Cyanuric Chloride: 2-chloroethanol is reacted with cyanuric chloride in the presence of a base such as sodium hydroxide to form an intermediate compound.
Methylation: The intermediate compound is then methylated using methyl iodide or dimethyl sulfate to introduce the tetramethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form triazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Hydrolysis: Formation of triazine derivatives with hydroxyl groups.
Scientific Research Applications
6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The tetramethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
- 6-(2-bromoethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
- 6-(2-ethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the chloroethoxy group, which imparts specific reactivity and biological activity
Properties
IUPAC Name |
6-(2-chloroethoxy)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5O/c1-14(2)7-11-8(15(3)4)13-9(12-7)16-6-5-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXNBTYRNXVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCCCl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
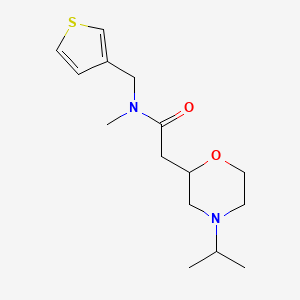
![N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B5363149.png)
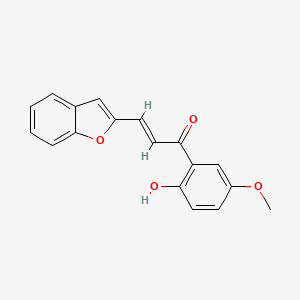
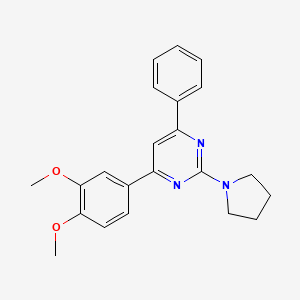
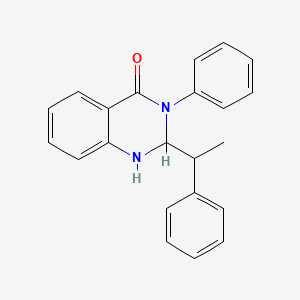
![(Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide](/img/structure/B5363192.png)
![(7Z)-3-(difluoromethyl)-6-methyl-7-(pyridin-2-ylmethylidene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)
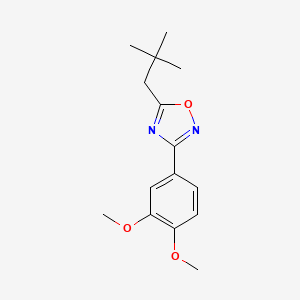
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)
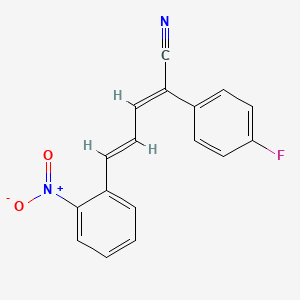
![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)
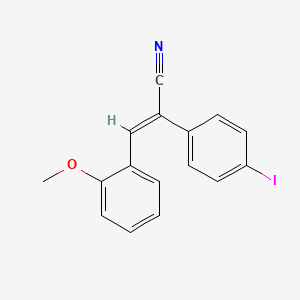
![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)
![3-(3-pyridinylmethyl)-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5363244.png)
